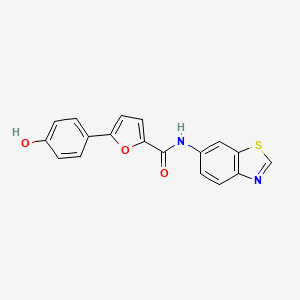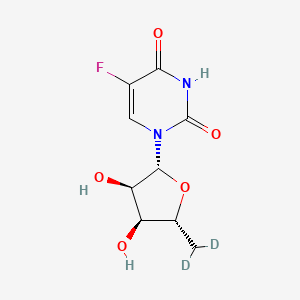
Doxifluridine-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxifluridine-d2: is a deuterium-labeled derivative of doxifluridine, a second-generation nucleoside analog prodrug. It is primarily used in scientific research as a tracer for quantitation during the drug development process. Doxifluridine itself is a thymidine phosphorylase activator and is used as a cytostatic agent in chemotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of doxifluridine-d2 involves the incorporation of deuterium into the doxifluridine molecule. This is typically achieved through the reaction of a deuterated ribose derivative with 5-fluorouracil in the presence of a Lewis acid, such as trimethylsilyltrifluoromethanesulphonate or tin tetrachloride, in an inert organic solvent at low temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and reduced formation of impurities. The reaction conditions are carefully controlled to ensure the incorporation of deuterium and the stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Doxifluridine-d2 undergoes various chemical reactions, including:
Oxidation: Conversion to 5-fluorouracil through enzymatic oxidation.
Reduction: Reduction of the fluorine atom to form non-fluorinated derivatives.
Substitution: Nucleophilic substitution reactions at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Enzymes such as thymidine phosphorylase or pyrimidine nucleoside phosphorylase.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-fluorouracil.
Reduction: Non-fluorinated uridine derivatives.
Substitution: Various substituted uridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Doxifluridine-d2 is used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and quantify reaction intermediates.
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of doxifluridine and its metabolites. It helps in understanding the drug’s behavior in biological systems.
Medicine: this compound is used in preclinical studies to evaluate the efficacy and safety of doxifluridine-based therapies. It is also used in clinical trials to monitor drug levels and metabolic profiles in patients.
Industry: In the pharmaceutical industry, this compound is used in the development and optimization of doxifluridine formulations. It helps in improving the drug’s bioavailability and reducing side effects .
Mecanismo De Acción
Doxifluridine-d2, like doxifluridine, is metabolized within cells by thymidine phosphorylase or pyrimidine nucleoside phosphorylase to produce 5-fluorouracil. 5-fluorouracil inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. This leads to cell death, particularly in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
5-Fluorouracil: The active metabolite of doxifluridine.
Capecitabine: Another prodrug of 5-fluorouracil.
Tegafur: A prodrug that is metabolized to 5-fluorouracil.
Uniqueness: Doxifluridine-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C9H11FN2O5 |
|---|---|
Peso molecular |
248.20 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-5-(dideuteriomethyl)-3,4-dihydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1/i1D2 |
Clave InChI |
ZWAOHEXOSAUJHY-WSRWZZNSSA-N |
SMILES isomérico |
[2H]C([2H])[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O |
SMILES canónico |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


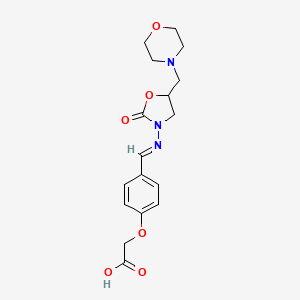

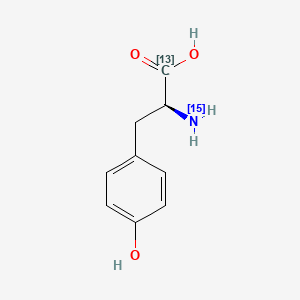
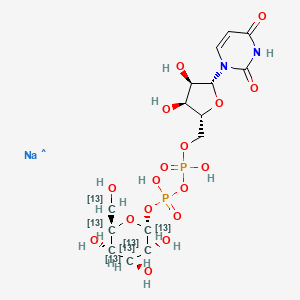
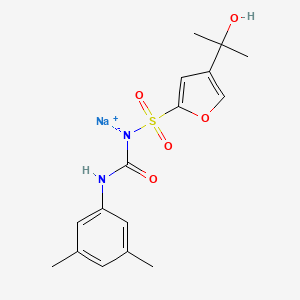
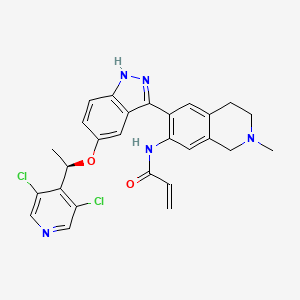
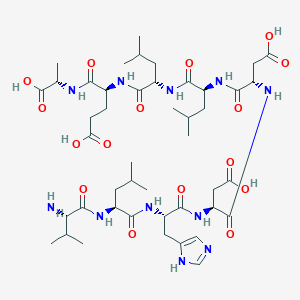
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)

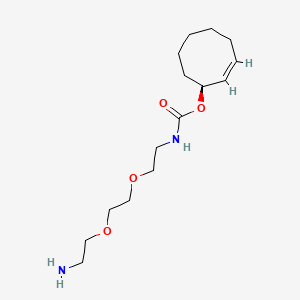
![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)
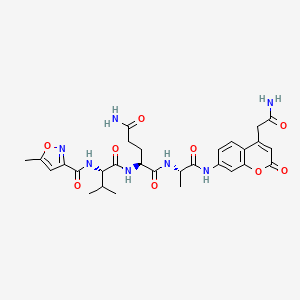
![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)
